![molecular formula C10H12O B2513848 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- CAS No. 501922-06-1](/img/structure/B2513848.png)
2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-
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Description
“2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” is also known as p-cymen-8-ol. It is a monoterpenoid phenol that is extracted from essential oils of various plants, including Thymus vulgaris, Origanum vulgare, and Melaleuca alternifolia. The molecular formula is C10H12O and the molecular weight is 148.2 .
Synthesis Analysis
The synthesis of “2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” can be achieved from ethyl (E)-3-(o-tolyl)acrylate . Unfortunately, the specific synthetic routes are not provided in the search results.Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The molecular weight of “2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-” is 148.205. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Visible-Light-Induced Oxidative Formylation
(E)-3-(o-tolyl)prop-2-en-1-ol: has been investigated for its role in visible-light-induced oxidative formylation reactions. In a study published in Chemical Communications, researchers developed a method to form formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen as the oxidant, without the need for an external photosensitizer. The reaction proceeds under mild conditions and provides good yields of the corresponding formamides. Interestingly, both the starting material and the product act as photosensitizers, and reactive oxygen species (such as singlet oxygen and superoxide radicals) play a crucial role in the reaction mechanism .
properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7,11H,8H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTULPAVNUDILJ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- |
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